2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione
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Overview
Description
2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione is an organic compound with the molecular formula C17H15ClO4 It is a derivative of propane-1,3-dione, where two methoxyphenyl groups and one chlorine atom are substituted
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione typically involves the reaction of 3-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to cyclization to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)
Major Products Formed
Substitution: Derivatives with substituted nucleophiles
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Scientific Research Applications
2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione
- 2-Chloro-2-fluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione
Uniqueness
2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and biological activity. The specific substitution pattern can also affect its solubility and interaction with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
832739-63-6 |
---|---|
Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
2-chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C17H15ClO4/c1-21-13-7-3-5-11(9-13)16(19)15(18)17(20)12-6-4-8-14(10-12)22-2/h3-10,15H,1-2H3 |
InChI Key |
OTFWBAICUDBIPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(C(=O)C2=CC(=CC=C2)OC)Cl |
Origin of Product |
United States |
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